molecular formula C12H14N2O2 B13862980 1-(4-Amino-2-methylphenyl)piperidine-2,6-dione

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione

Katalognummer: B13862980
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: XOMKFDRXQJOGDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C12H14N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a methyl group on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylphenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-2-methylbenzoic acid with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperidine derivatives. These products can further undergo additional reactions to form more complex molecules .

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Amino-2-methylphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

1-(4-amino-2-methylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(14)16/h5-7H,2-4,13H2,1H3

InChI-Schlüssel

XOMKFDRXQJOGDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)N2C(=O)CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.